4-amino-N-butylphthalimide
Overview
Description
Synthesis Analysis
The synthesis of 4-amino substituted phthalimides, which includes 4-amino-N-butylphthalimide, has been described in the literature . The process involves an atom-efficient one-step synthesis that tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent yields .Molecular Structure Analysis
The molecular structure of this compound is similar to other amines, with the nitrogen atom being sp3-hybridized . The three substituents occupy three corners of a regular tetrahedron, with the lone pair of electrons occupying the fourth corner .Scientific Research Applications
Neuroprotective Potential in Neurological Disorders
4-amino-N-butylphthalimide derivatives, such as 3-N-Butylphthalide (NBP), exhibit significant neuroprotective effects, particularly in the treatment of ischemic stroke and degenerative diseases. NBP, initially isolated from the seeds of Apium graveolens Linn., has demonstrated a multifaceted action on several mechanisms, including reducing oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. Its structure allows for modification, suggesting its potential as a basis for new therapeutic approaches in various neurological conditions beyond stroke management. This highlights the compound's role in advancing neuroprotective strategies (Abdoulaye & Guo, 2016).
Advancements in Peptide Studies
This compound derivatives have been instrumental in peptide research, particularly in the study of peptide synthesis and structure. The paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC), for instance, has been used as a spin label probe in peptides, facilitating the analysis of backbone dynamics, secondary structures, and peptide-membrane interactions. This underscores the compound's utility in understanding peptide behavior and function at a molecular level (Schreier et al., 2012).
Role in Cancer Therapy
The naphthalimide family, including 1,8-naphthalimide derivatives, exhibits potent anticancer properties through DNA intercalation. Modifications of the naphthalimide structure affect its DNA-binding ability, indicating a promising avenue for the development of new antitumor agents. These derivatives demonstrate the importance of structural adaptability in drug design, offering insights into the molecular mechanisms of cancer therapy and the potential for creating more effective treatments (Tandon et al., 2017).
Properties
IUPAC Name |
5-amino-2-butylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNKOLEMUCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316997 | |
Record name | 4-amino-N-butylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68930-97-2 | |
Record name | NSC309963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-N-butylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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